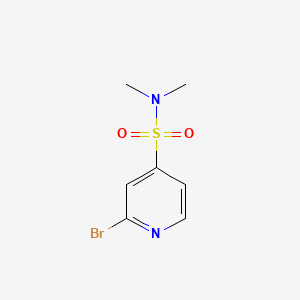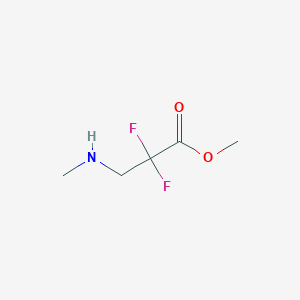
Methyl 2,2-difluoro-3-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-difluoro-3-(methylamino)propanoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3-(methylamino)propanoate typically involves the reaction of 2,2-difluoro-3-(methylamino)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced equipment to maintain the required reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-difluoro-3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .
Applications De Recherche Scientifique
Methyl 2,2-difluoro-3-(methylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2,2-difluoro-3-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 2,2-difluoro-3-(methylamino)propanoate
- Methyl 2,2-difluoropropanoate
Uniqueness
Methyl 2,2-difluoro-3-(methylamino)propanoate is unique due to its difluoro substitution, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and provides specific advantages in research applications compared to its analogs .
Propriétés
Formule moléculaire |
C5H9F2NO2 |
|---|---|
Poids moléculaire |
153.13 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-3-(methylamino)propanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-8-3-5(6,7)4(9)10-2/h8H,3H2,1-2H3 |
Clé InChI |
AKGIHJFDTXVPRM-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C(=O)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


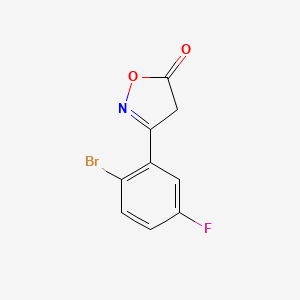
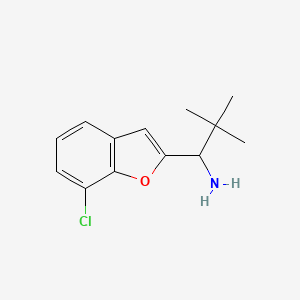
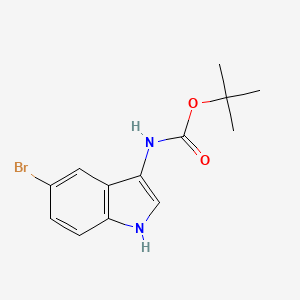
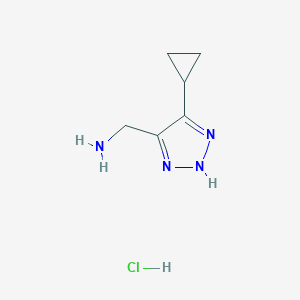
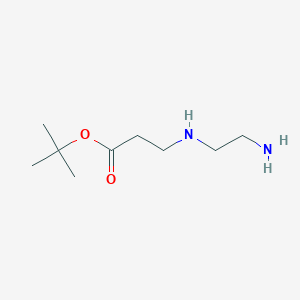
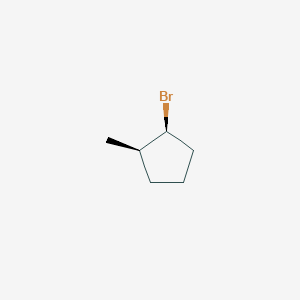



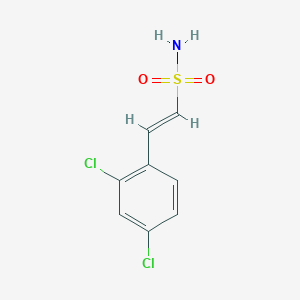

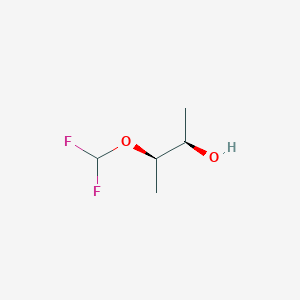
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
